molecular formula C17H24N2O3 B3974269 1-acetyl-4-[3-(2-methoxyphenoxy)azetidin-1-yl]piperidine

1-acetyl-4-[3-(2-methoxyphenoxy)azetidin-1-yl]piperidine

Cat. No. B3974269
M. Wt: 304.4 g/mol
InChI Key: IAUJNCHDBPRSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-4-[3-(2-methoxyphenoxy)azetidin-1-yl]piperidine, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-acetyl-4-[3-(2-methoxyphenoxy)azetidin-1-yl]piperidine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This compound has also been shown to modulate the activity of certain receptors, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, this compound has been shown to have analgesic and anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-acetyl-4-[3-(2-methoxyphenoxy)azetidin-1-yl]piperidine for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. This compound is also stable under a range of conditions, making it suitable for use in a variety of experimental settings. However, one of the main limitations of this compound is its relatively low potency compared to other compounds with similar pharmacological properties.

Future Directions

There are several potential future directions for research on 1-acetyl-4-[3-(2-methoxyphenoxy)azetidin-1-yl]piperidine. One area of interest is the development of novel compounds based on the this compound scaffold with improved pharmacological properties. Another area of interest is the investigation of the potential neuroprotective effects of this compound in animal models of neurodegenerative diseases. Finally, the potential anticancer properties of this compound could be further explored in preclinical and clinical studies.

Scientific Research Applications

1-acetyl-4-[3-(2-methoxyphenoxy)azetidin-1-yl]piperidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, this compound has been used as a scaffold for the development of novel compounds with improved pharmacological properties. In neuroscience, this compound has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent.

properties

IUPAC Name

1-[4-[3-(2-methoxyphenoxy)azetidin-1-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-13(20)18-9-7-14(8-10-18)19-11-15(12-19)22-17-6-4-3-5-16(17)21-2/h3-6,14-15H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUJNCHDBPRSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2CC(C2)OC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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